1-(5-Phenyl-1,2-oxazol-3-yl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Phenyl-1,2-oxazol-3-yl)ethanamine;hydrochloride is a chemical compound that falls under the category of oxazole derivatives . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The oxazole ring is a five-membered heterocyclic moiety with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between .
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
- The compound demonstrates potential in analgesic activities. A study on derivatives of similar compounds shows appreciable analgesic activity in animal models (Mosti et al., 1990).
- Some derivatives of the compound exhibit anti-inflammatory effects in rats, indicating its potential use in inflammation-related conditions (Mosti et al., 1990).
Antimicrobial and Antifungal Properties
- The compound's derivatives show antibacterial and antifungal activities, comparable to certain standard drugs, suggesting its potential as an antimicrobial agent (Pejchal et al., 2015).
Neuropharmacological Evaluation
- Derivatives of the compound have been synthesized and evaluated for their antidepressant and anti-anxiety properties, showing moderate to significant activities, indicating potential uses in neuropharmacology (Kumar, 2013).
Corrosion Inhibition
- In a different application, the compound's derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel, showing promising results (Jawad et al., 2020).
Structural and Theoretical Studies
- The compound has been a subject of crystal and electronic structure studies, contributing valuable information for the development of new pharmaceuticals (Aydın et al., 2017).
Antiamoebic Activity
- Chalcones derivatives with an ethanamine tail related to this compound have been shown to possess antiamoebic activity, offering potential in treating amoebic infections (Zaidi et al., 2015).
Quantum Chemical Studies
- Quantum chemical studies of oxazole derivatives related to this compound have been conducted, aiding in understanding the molecular basis of their inhibition efficiencies (Rahmani et al., 2018).
Transfer Hydrogenation Studies
- The compound has been involved in studies of transfer hydrogenation of ketones, highlighting its potential in catalysis and synthesis processes (Kumah et al., 2019).
properties
IUPAC Name |
1-(5-phenyl-1,2-oxazol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-8(12)10-7-11(14-13-10)9-5-3-2-4-6-9;/h2-8H,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPVQNMGYIILCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC(=C1)C2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Phenyl-1,2-oxazol-3-yl)ethanamine;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.